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DL-ORNITHINE:HCL (D7)

Cat. No.: B1579822
M. Wt: NA
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Description

DL-ORNITHINE:HCL (D7) is a useful research compound. Molecular weight is NA. The purity is usually 95%.
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Properties

Molecular Weight

NA

Origin of Product

United States

Contextualization of Ornithine Isomers Within Amino Acid Metabolism

Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during the process of translation. wikipedia.orgcreative-proteomics.com It exists as two stereoisomers, L-ornithine and D-ornithine, which have distinct and important roles in the metabolic processes of living organisms. ontosight.aijax.org The hydrochloride salt form, DL-Ornithine hydrochloride, is a racemic mixture containing both D- and L-enantiomers. ontosight.ai

The L-isomer, L-ornithine, is a central and well-understood component of the urea (B33335) cycle, a critical metabolic pathway that takes place primarily in the liver. wikipedia.orgcreative-proteomics.com This cycle is essential for the detoxification and disposal of excess nitrogen from the body in the form of urea. drugbank.compatsnap.com Within this cycle, L-ornithine acts as a carrier molecule; it is regenerated in the final step of the cycle when arginase acts on L-arginine to produce urea and L-ornithine, allowing the cycle to continue. wikipedia.orgcreative-proteomics.com

The D-isomer, D-ornithine, is not involved in the urea cycle but participates in its own metabolic pathway, the D-arginine and D-ornithine metabolism. ontosight.aihmdb.canih.gov While the role of D-amino acids in human metabolism is less prominent than their L-counterparts, they are known to have biological activities and are implicated in processes such as metabolic regulation. ontosight.ai D-ornithine can be converted to its corresponding keto-acid by the enzyme D-amino acid oxidase. ontosight.aihmdb.ca The enzyme ornithine racemase can interconvert L- and D-ornithine. wikipedia.org

Table 1: Comparison of Ornithine Isomers
FeatureL-OrnithineD-Ornithine
Primary Metabolic PathwayUrea Cycle. wikipedia.orgcreative-proteomics.comD-Arginine and D-Ornithine Metabolism. hmdb.canih.gov
Main FunctionActs as a catalyst and intermediate in the disposal of excess nitrogen. wikipedia.orgpatsnap.comMetabolic intermediate with roles in regulating metabolism. ontosight.ai
ProteinogenicNo, it is a non-proteinogenic amino acid. creative-proteomics.comNo, it is a non-proteinogenic amino acid. ontosight.ai
Enzymatic ConversionProduct of arginase acting on L-arginine. wikipedia.org Substrate for ornithine transcarbamylase. creative-proteomics.comSubstrate for D-amino-acid oxidase. hmdb.ca Product of ornithine racemase acting on L-ornithine. wikipedia.org

Significance of Deuterium Labeling D7 for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govwikipedia.org Since intracellular fluxes cannot be measured directly, researchers use stable isotope labeling to trace the path of atoms through metabolic networks. frontiersin.orgnih.gov Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into metabolic substrates without altering their chemical properties. creative-proteomics.com

Deuterium labeling, in particular, is a cornerstone of modern metabolomics. nih.gov In DL-Ornithine:HCL (D7), seven hydrogen atoms are replaced by deuterium atoms. ckisotopes.commedchemexpress.com This significant increase in mass allows the labeled compound to be easily distinguished from its natural, "light" counterpart by mass spectrometry (MS). ckisotopes.comnih.gov

The key significance of using a D7-labeled compound in MFA includes:

Accurate Quantification: DL-Ornithine:HCL (D7) serves as an ideal internal standard. ckisotopes.comisotope.com When added to a biological sample, it co-elutes with the endogenous ornithine during chromatographic separation. The ratio of the "heavy" (D7) to "light" (natural) ornithine detected by the mass spectrometer allows for highly accurate and precise quantification of the natural ornithine concentration, correcting for any sample loss during preparation. ckisotopes.comnih.gov

Tracing Metabolic Fates: By introducing D7-ornithine into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. nih.govmdpi.com This provides direct evidence of pathway activity and allows for the calculation of flux rates through specific biochemical reactions, such as those in the urea (B33335) cycle or polyamine biosynthesis. patsnap.comnih.gov

Elucidating Pathway Dynamics: The analysis of labeling patterns in various metabolites over time can reveal the relative contributions of different converging pathways to the production of a specific compound. nih.govnih.gov This is crucial for understanding how metabolic networks are regulated and how they respond to different physiological or pathological conditions. frontiersin.orgnih.gov

Foundational Research Imperatives for Dl Ornithine:hcl D7 Investigations

Central Role in Ammonia (B1221849) Detoxification via the Urea Cycle

The urea cycle is a vital metabolic pathway that primarily occurs in the liver and is responsible for the conversion of highly toxic ammonia into the less toxic compound urea for excretion. researchgate.netnih.gov Ornithine is a key intermediate in this cycle, acting as a carrier of carbamoyl (B1232498) phosphate (B84403). wikipedia.orgnih.gov The deuterated analog, DL-Ornithine:HCL (D7), is instrumental in studying the dynamics of this cycle. medchemexpress.comisotope.com

Mechanistic Elucidation of Ornithine Transcarbamylase Activity

Ornithine transcarbamylase (OTC) is a mitochondrial enzyme that catalyzes the second step of the urea cycle: the transfer of a carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline. wikipedia.orgnih.gov This reaction is a critical control point in the cycle. The mechanism involves the binding of carbamoyl phosphate followed by ornithine. nih.gov The crystal structure of human OTC reveals that the active sites are located at the interface between the protein's monomers. rcsb.org The binding of both substrates induces a conformational change, closing the active site and facilitating the catalytic reaction. rcsb.org The amine group of ornithine performs a nucleophilic attack on the carbonyl carbon of carbamoyl phosphate, leading to the formation of a tetrahedral intermediate which then collapses to form citrulline and inorganic phosphate. ebi.ac.uk

Isotopic Tracing of Urea Cycle Flux using Deuterated Ornithine

Stable isotope tracers, such as DL-Ornithine:HCL (D7), are invaluable for quantifying the rate of urea production (ureagenesis) in vivo. nih.goveurisotop.com By introducing a labeled form of ornithine into the system, researchers can track its incorporation into urea and other metabolites. pubcompare.ai This allows for the measurement of the flux through the urea cycle under various physiological and pathological conditions. nih.gov For instance, studies using isotopically labeled compounds have been crucial in understanding urea cycle disorders, where defects in enzymes like OTC can lead to hyperammonemia. nih.gov The use of deuterated ornithine, in conjunction with mass spectrometry or NMR spectroscopy, provides a precise method for tracing these metabolic pathways. pubcompare.ai

Precursor Functions in Polyamine Biosynthesis

Ornithine is the direct precursor for the synthesis of polyamines, a class of small, positively charged molecules essential for cell growth, proliferation, and differentiation. wikipedia.orgresearchgate.net The primary polyamines in most organisms are putrescine, spermidine (B129725), and spermine. researchgate.net

Regulation and Enzymatic Activities of Ornithine Decarboxylase (ODC)

The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orgnih.gov ODC activity is tightly regulated at multiple levels, including transcription, translation, and protein degradation. nih.gov High levels of polyamines can induce the synthesis of a protein called antizyme, which binds to ODC and targets it for degradation by the proteasome, creating a negative feedback loop. reactome.orgmicrobialcell.com The regulation of ODC is critical, as its dysregulation is often associated with diseases like cancer. wikipedia.orgnih.gov

Deuterium-Labeled Ornithine as a Tracer for Putrescine, Spermidine, and Spermine Synthesis

DL-Ornithine:HCL (D7) serves as an excellent tracer to study the flux of polyamine biosynthesis. researchgate.net By administering deuterated ornithine, scientists can follow the labeled atoms as they are incorporated first into putrescine and subsequently into spermidine and spermine. escholarship.orgescholarship.org This approach, often coupled with mass spectrometry, allows for the quantification of the rates of synthesis of these vital molecules. researchgate.nettandfonline.com Such tracer studies have revealed the complex regulation of polyamine pools and their compartmentation within the cell. escholarship.org For example, research has shown that newly synthesized putrescine is preferentially used for spermidine synthesis. escholarship.org

Interconnections with Arginine and Proline Metabolic Networks

The metabolism of ornithine is intricately linked with that of two other amino acids: arginine and proline. These interconversions are crucial for maintaining amino acid homeostasis, particularly in tissues like the small intestine. nih.gov

Arginine can be hydrolyzed by the enzyme arginase to produce ornithine and urea. This reaction is not only the final step of the urea cycle but also a significant source of ornithine for other metabolic pathways, including polyamine and proline synthesis. researchgate.netnih.gov

Bidirectional Fluxes in Arginine-Ornithine Interconversion

The metabolic pathways that link arginine and ornithine are bidirectional, forming a cycle that is fundamental to nitrogen disposal (the urea cycle) and the synthesis of arginine. wikipedia.org

The conversion of arginine to ornithine is a direct, one-step reaction catalyzed by the enzyme arginase, which cleaves arginine to produce ornithine and urea. examine.com This reaction is a terminal step in the urea cycle, essential for removing excess ammonia from the body.

Conversely, the synthesis of arginine from ornithine is a multi-step process. First, ornithine is converted to citrulline by the enzyme Ornithine Transcarbamylase (OTC), which utilizes carbamoyl phosphate. acs.orgresearchgate.net Citrulline is then sequentially acted upon by two cytosolic enzymes, Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL), to produce arginine. wikipedia.org This pathway demonstrates significant channeling of precursors, particularly within the enterocytes, where ornithine enrichment can be lower than that of its product, citrulline. physiology.org The interconversion is tightly regulated, with citrulline itself capable of negatively regulating the arginase enzyme, thus influencing the direction of the flux. examine.com

Table 1: Key Enzymes in Arginine-Ornithine Interconversion
EnzymeSubstrate(s)Product(s)Metabolic Pathway
ArginaseArginine, H₂OOrnithine, UreaUrea Cycle
Ornithine Transcarbamylase (OTC)Ornithine, Carbamoyl phosphateCitrulline, PhosphateUrea Cycle / Arginine Biosynthesis. researchgate.net
Argininosuccinate Synthetase (ASS)Citrulline, Aspartate, ATPArgininosuccinate, AMP, PyrophosphateUrea Cycle / Arginine Biosynthesis. wikipedia.org
Argininosuccinate Lyase (ASL)ArgininosuccinateArginine, FumarateUrea Cycle / Arginine Biosynthesis. wikipedia.org

Biosynthesis and Catabolism Pathways Involving Proline and Glutamate (B1630785)

Ornithine metabolism is intricately linked with that of proline and glutamate through the central intermediate, Δ¹-Pyrroline-5-carboxylate (P5C), which exists in spontaneous equilibrium with glutamate-γ-semialdehyde (GSA). tandfonline.comphysiology.org These pathways are crucial for synthesizing proline and for catabolizing both proline and ornithine.

From Ornithine to Proline and Glutamate: Ornithine can be converted to GSA through the action of Ornithine Aminotransferase (OAT), a bidirectional enzyme. physiology.orgmdpi.com GSA is then in equilibrium with P5C. From this point, the metabolic fate can diverge: P5C can be reduced to proline by the enzyme P5C reductase, or it can be oxidized to glutamate by P5C dehydrogenase. wikipedia.orgresearchgate.net

From Glutamate to Ornithine and Proline: Glutamate is a primary precursor for the de novo synthesis of both proline and ornithine. wikipedia.orgnih.gov Glutamate is first converted to GSA/P5C in a reaction catalyzed by P5C synthase. tandfonline.com P5C can then be either converted to proline via P5C reductase or serve as a precursor for ornithine synthesis via the reverse action of Ornithine Aminotransferase (OAT). wikipedia.orgtandfonline.com

Table 2: Enzymes in the Metabolic Intersection of Ornithine, Proline, and Glutamate
EnzymeSubstrate(s)Product(s)Metabolic Role
Ornithine Aminotransferase (OAT)Ornithine, α-ketoglutarateGlutamate-γ-semialdehyde (GSA), GlutamateBidirectional interconversion of ornithine and GSA/P5C. researchgate.netmdpi.com
P5C Synthase (P5CS)Glutamate, ATP, NADPHGlutamate-γ-semialdehyde (GSA)/P5CKey enzyme for proline and ornithine synthesis from glutamate. tandfonline.com
P5C ReductaseP5C, NADH/NADPHProlineCatalyzes the final step in proline biosynthesis. wikipedia.org
P5C DehydrogenaseP5C, NAD⁺GlutamateConnects ornithine/proline catabolism back to glutamate. researchgate.net
Proline Dehydrogenase / Proline OxidaseProlineP5CInitiates proline catabolism. physiology.orgnih.gov

Other Identified Enzymatic Transformations Involving DL-ORNITHINE:HCL (D7)

Beyond its role in the urea cycle and interconversion with proline and glutamate, ornithine is a substrate for several other critical enzymatic transformations.

Polyamine Biosynthesis: One of the most significant metabolic fates of ornithine is its entry into the polyamine synthesis pathway. The enzyme Ornithine Decarboxylase (ODC) catalyzes the rate-limiting step, converting ornithine into putrescine. researchgate.net Putrescine is the precursor for the higher polyamines, spermidine and spermine, which are essential for cell growth, differentiation, and proliferation. researchgate.net

Bacterial Siderophore Synthesis: In certain microorganisms, such as Rhizobia, ornithine is a building block for the synthesis of siderophores, which are iron-chelating compounds. In the biosynthesis of the siderophore vicibactin, L-ornithine is first hydroxylated at its N⁵-position by the flavoprotein VbsO. Subsequently, the enzyme VbsA transfers a hydroxybutyryl group to the N⁵-hydroxyornithine, which is then further modified and cyclotrimerized to form the final siderophore scaffold. nih.gov

Direct Conversion to Proline: While the OAT pathway is common, some bacteria possess an alternative, single-step route for proline synthesis from ornithine. The enzyme Ornithine Cyclodeaminase (OCD) catalyzes the direct, NAD⁺-dependent conversion of ornithine into proline, releasing ammonia in the process. researchgate.net

Table 3: Other Key Enzymatic Transformations of Ornithine
EnzymeSubstrate(s)Product(s)Metabolic Pathway/Function
Ornithine Decarboxylase (ODC)OrnithinePutrescine, CO₂Rate-limiting step in polyamine biosynthesis. researchgate.net
L-ornithine N⁵-hydroxylase (e.g., VbsO)L-Ornithine, NADPH, O₂N⁵-hydroxy-L-ornithineInitiating step in vicibactin siderophore biosynthesis. nih.gov
Ornithine Cyclodeaminase (OCD)Ornithine, NAD⁺Proline, NH₄⁺, NADHDirect conversion of ornithine to proline in some bacteria. researchgate.net

Application in Advanced Cell Culture Systems

The use of stable isotope-labeled compounds like DL-Ornithine:HCl (D7) is critical in understanding cellular metabolism in vitro. These labeled compounds act as tracers, allowing researchers to follow their path through metabolic pathways without altering the biological system's chemical properties.

Augmentation of Cell Growth and Viability in Defined Media

Defined media are crucial for reproducible and controlled cell culture experiments. L-ornithine, the biologically active enantiomer present in the DL-ornithine mixture, is often used as a supplement in various cell culture media to promote cell growth and viability. sigmaaldrich.com For instance, its addition to F12 serum-free media supports the healthy growth of CHO-K1 cells. sigmaaldrich.com The use of DL-Ornithine:HCl (D7) in such systems allows for precise tracking of ornithine's contribution to cellular biomass and proliferation.

Studies on Mitochondrial Bioenergetics and Function

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in numerous diseases. nih.govnih.gov L-ornithine is utilized in studies of mitochondrial function. sigmaaldrich.com Research has shown that mitochondrial function and bioenergetic metabolism are critical for the development and function of various cell types, including neural progenitor cells. core.ac.uk The use of DL-Ornithine:HCl (D7) can help in dissecting the specific roles of ornithine in mitochondrial metabolic pathways, such as its involvement in the urea cycle which partially occurs in the mitochondria. sigmaaldrich.com

Impact on Specific Eukaryotic and Prokaryotic Cell Line Metabolism (e.g., Chinese Hamster Ovary cells, GLUTag cells, HK-2 cells, Streptococcus pneumoniae)

DL-Ornithine:HCl (D7) serves as a tracer to investigate the metabolic fate of ornithine in various cell lines, providing insights into their unique metabolic characteristics.

Chinese Hamster Ovary (CHO) cells: CHO cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. sigmaaldrich.com L-ornithine supplementation can enhance recombinant protein yield in CHO cell lines. sigmaaldrich.com Studies have shown that the catabolism of branched-chain amino acids can lead to byproducts that inhibit cell growth, and metabolic engineering to reduce this breakdown improves culture performance. nih.gov The addition of certain metabolites, like citrate, has been shown to improve specific productivity. mdpi.com Polyamines, which are synthesized from ornithine, regulate the synthesis and degradation of ornithine decarboxylase in CHO cells, demonstrating a feedback control mechanism. nih.gov Using DL-Ornithine:HCl (D7) allows for detailed flux analysis of ornithine into polyamine synthesis and other metabolic pathways, helping to optimize culture conditions for enhanced protein production. eurisotop.combiorxiv.org

GLUTag cells: These cells are used as a model for studying glucagon-like peptide 1 (GLP-1) secretion. L-ornithine supplementation in culture media has been shown to induce an increase in intracellular Ca2+ concentration and evoke GLP-1 secretion in GLUTag cell lines. sigmaaldrich.com DL-Ornithine:HCl (D7) can be employed to trace the metabolic pathways through which ornithine influences these signaling events.

HK-2 cells: This human kidney proximal tubular cell line is a model for studying renal cell physiology and pathophysiology. L-ornithine has been shown to have a protective effect against oxidative stress in HK-2 cells by activating Ca2+-sensing receptors and stimulating receptor-operated Ca2+ entry. nih.gov This protective mechanism is crucial as proximal tubular cells are vulnerable to damage from reactive oxygen species. nih.gov Metabolomic studies on HK-2 cells under diabetic-like conditions have revealed significant alterations in pathways like arginine and proline metabolism. escholarship.org The use of DL-Ornithine:HCl (D7) can help elucidate the specific metabolic shifts induced by ornithine that contribute to its nephroprotective role.

Streptococcus pneumoniae: This bacterium is a significant human pathogen. While the primary pathway for polyamine synthesis in many organisms involves ornithine decarboxylase, this enzyme is not annotated in pneumococcal genomes. nih.gov Instead, they synthesize polyamines from arginine. nih.gov However, studies have shown that under certain stress conditions, the intracellular concentration of ornithine decreases. nih.gov Furthermore, metabolic regulation, including pyruvate (B1213749) and arginine metabolism, plays a key role in the adaptation of S. pneumoniae to biofilm growth. plos.org DL-Ornithine:HCl (D7) can be used to investigate the potential for alternative or minor pathways involving ornithine and to understand its role, if any, in the complex metabolic network of this pathogen. frontiersin.orgsemanticscholar.org

Table 1: Investigated Cell Lines and the Role of Ornithine

Cell Line Key Application of Ornithine Investigated Metabolic Impact
Chinese Hamster Ovary (CHO) cells Enhancement of recombinant protein production. sigmaaldrich.com Tracing polyamine synthesis and optimizing culture media. nih.goveurisotop.combiorxiv.org
GLUTag cells Induction of GLP-1 secretion. sigmaaldrich.com Elucidating the link between ornithine metabolism and Ca2+ signaling. sigmaaldrich.com
HK-2 cells Protection against oxidative stress. nih.gov Understanding the nephroprotective metabolic pathways. nih.govescholarship.org
Streptococcus pneumoniae Understanding metabolic adaptation and virulence. nih.govplos.org Investigating alternative metabolic pathways in the absence of ornithine decarboxylase. nih.govnih.gov

Molecular and Subcellular Mechanistic Studies

The isotopic label in DL-Ornithine:HCl (D7) is instrumental in conducting detailed mechanistic studies at the molecular and subcellular levels.

Influence on Intracellular Ammonia Buffering and Nitrogen Metabolism

Ornithine is a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in mammals. sigmaaldrich.comcreative-proteomics.com By using isotopically labeled ammonia ((15)NH4Cl) and tracking the formation of [15N]urea and [5-(15)N]glutamine, researchers can monitor in vivo nitrogen metabolism. nih.gov Studies have shown that L-ornithine hydrochloride ingestion can increase the capacity to buffer ammonia. nih.gov DL-Ornithine:HCl (D7), in conjunction with 15N-labeled compounds, can provide a more detailed picture of nitrogen flux through the urea cycle and other related pathways, such as glutamine synthesis, under various physiological and pathological conditions. ckisotopes.comnih.gov This is particularly relevant for studying disorders like ornithine transcarbamylase deficiency. nih.gov

Elucidation of DL-ORNITHINE:HCL (D7) Interaction with Cellular Signaling Pathways

Ornithine and its metabolites can influence various cellular signaling pathways. For instance, in HK-2 cells, L-ornithine activates the calcium-sensing receptor (CaSR), a G-protein coupled receptor, which in turn triggers downstream signaling events. nih.gov Polyamines derived from ornithine are known to be essential for cell proliferation and differentiation, impacting processes regulated by signaling pathways that control the cell cycle. creative-proteomics.com Furthermore, ornithine has been implicated in signaling cascades involving protein kinases. medchemexpress.com The use of DL-Ornithine:HCl (D7) allows for tracing the conversion of ornithine to its downstream effectors, such as polyamines, and correlating their production with the activation or inhibition of specific signaling pathways. This can help to unravel the molecular mechanisms by which ornithine exerts its diverse cellular effects.

Characterization of Enzyme Kinetics and Inhibitory Mechanisms

The precise characterization of enzyme kinetics and the identification of potent and specific inhibitors are fundamental goals in biochemistry and drug discovery. Deuterated substrates like DL-ORNITHINE:HCL (D7) offer unique advantages in these investigations, primarily through the kinetic isotope effect (KIE) and as internal standards in mass spectrometry-based assays.

In Vitro Assays for Ornithine-Metabolizing Enzymes

A variety of in vitro assays are employed to determine the kinetic parameters of ornithine-metabolizing enzymes, such as ornithine decarboxylase (ODC), ornithine aminotransferase (OAT), and ornithine transcarbamylase (OTC). These assays typically measure the rate of product formation or substrate depletion over time.

Common methods include spectrophotometry, chromatography (HPLC), and mass spectrometry (MS). For instance, ODC activity can be measured by quantifying the release of CO2 from radiolabeled L-ornithine. d-nb.info Alternatively, the product, putrescine, can be derivatized and detected by HPLC or luminescence-based methods. frontiersin.org OAT activity can be monitored by coupling the reaction to a reductase and measuring the change in NADH absorbance or by detecting the product, glutamate-5-semialdehyde. nih.gov

The use of deuterated ornithine, such as DL-ORNITHINE:HCL (D7), is particularly valuable for studying the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. By comparing the kinetic parameters (Km and Vmax) obtained with the deuterated and non-deuterated substrates, researchers can gain insights into the rate-limiting steps of the enzymatic reaction and the transition state structure. acs.org For example, studies on ODC have utilized carbon-13 labeled ornithine to probe the decarboxylation mechanism. acs.org While specific kinetic data for DL-ORNITHINE:HCL (D7) is not extensively published, the principles of its use in KIE studies are well-established.

Table 1: Kinetic Parameters of Various Ornithine-Metabolizing Enzymes

EnzymeOrganism/TissueSubstrateK_m (μM)V_max or k_catReference
Ornithine Decarboxylase (ODC)Trypanosoma bruceiL-Ornithine130- nih.gov
Ornithine Decarboxylase (ODC)HumanD-Ornithine380 (K_i)~0.002 s⁻¹ nih.gov
Ornithine Aminotransferase (OAT)Rat LiverL-Ornithine30 (K_i app.)- nih.gov
Nα-acetyl-L-ornithine deacetylase (ArgE)BacterialNα-chloroacetyl-L-ornithine85 (IC₅₀)- nih.gov

This table presents kinetic data for various ornithine-metabolizing enzymes with different substrates and inhibitors to illustrate the range of parameters studied. K_i and IC₅₀ values represent inhibition constants.

Screening and Characterization of Enzyme Inhibitors using Deuterated Substrates

Identifying inhibitors of ornithine-metabolizing enzymes is a significant area of research, particularly for developing therapeutics for diseases like cancer and parasitic infections. frontiersin.org In vitro screening assays are the primary method for discovering and characterizing new inhibitory compounds.

These assays typically involve incubating the enzyme with its substrate and a potential inhibitor and measuring the enzyme's activity. The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Deuterated substrates like DL-ORNITHINE:HCL (D7) can be instrumental in these screening assays, especially when coupled with mass spectrometry. In such assays, the deuterated substrate and its corresponding deuterated product can be easily distinguished from their non-deuterated counterparts, allowing for their use as internal standards for accurate quantification. This is crucial for high-throughput screening where precision and reproducibility are paramount.

One of the most well-known inhibitors of ODC is DL-alpha-difluoromethylornithine (DFMO). d-nb.info Numerous studies have characterized its inhibitory effects in vitro. The search for novel inhibitors continues, with various analogs of ornithine and other small molecules being tested for their efficacy against different ornithine-metabolizing enzymes. acs.orgresearchgate.net

Table 2: In Vitro Inhibition of Ornithine-Metabolizing Enzymes

EnzymeInhibitorIC₅₀ (μM)Organism/Cell LineReference
Ornithine Decarboxylase (ODC)D-DFMO~7.5Human nih.gov
Ornithine Decarboxylase (ODC)Compound 7 (racemic)~0.18Human acs.org
Ornithine Decarboxylase (ODC)Compound 7-R0.77Human acs.org
Ornithine Decarboxylase (ODC)Compound 7-S0.70Human acs.org
Nα-acetyl-L-ornithine deacetylase (ArgE)Nα-trifluoroacetyl-L-ornithine200-410Bacterial nih.gov
Nα-acetyl-L-ornithine deacetylase (ArgE)Nα-ethoxycarbonyl-L-ornithine200-410Bacterial nih.gov

This table provides examples of IC₅₀ values for various inhibitors against different ornithine-metabolizing enzymes, demonstrating the data generated from inhibitor screening studies.

Pre Clinical Studies and Animal Models in Dl Ornithine:hcl D7 Research

In Vivo Metabolic Flux Analysis Using Stable Isotope Tracers

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to measure the rates of metabolic reactions in vivo. nih.gov By introducing a labeled compound like DL-ORNITHINE:HCL (D7) into an animal model, researchers can follow the deuterium (B1214612) label as it is incorporated into downstream metabolites. This allows for the direct measurement of pathway activity, which cannot be accurately inferred from static measurements of metabolite concentrations or enzyme levels alone. nih.gov

Ornithine is a central hub for the metabolism of both nitrogen and carbon. As a key intermediate in the urea (B33335) cycle, it plays a critical role in the detoxification and disposal of excess nitrogen in the form of urea. researchgate.net The use of DL-ORNITHINE:HCL (D7) enables the quantitative assessment of this process.

Nitrogen Metabolism: When the D7-ornithine tracer enters the urea cycle in the liver, the deuterium atoms are tracked as it is converted to citrulline and subsequently to arginine. The rate of appearance of the label in urea provides a direct measure of the urea cycle flux and the body's capacity for ammonia (B1221849) detoxification. This is crucial for studying conditions of hyperammonemia. nih.gov

Carbon Metabolism: The carbon skeleton of ornithine is a precursor for the synthesis of other important molecules, including proline (essential for collagen) and glutamate (B1630785). By tracking the D7 label, researchers can quantify the flux of ornithine's carbon backbone into these other amino acid pools, providing insights into processes like protein synthesis and neurotransmitter production. nih.gov

The table below summarizes key metabolic pathways of ornithine that can be quantified using DL-ORNITHINE:HCL (D7).

Table 1: Ornithine Metabolic Pathways Quantifiable with DL-ORNITHINE:HCL (D7)

Pathway Key Function Metabolites Tracked Primary Tissues
Urea Cycle Ammonia Detoxification, Nitrogen Disposal Citrulline, Arginine, Urea Liver
Proline Synthesis Collagen Production, Tissue Repair Pyrroline-5-Carboxylate, Proline Liver, Other Tissues
Glutamate Synthesis Neurotransmitter Precursor, Anaplerosis Glutamate-Semialdehyde, Glutamate Brain, Liver, Kidney

| Polyamine Synthesis | Cell Growth, DNA Synthesis, Differentiation | Putrescine, Spermidine (B129725), Spermine | All Tissues |

Tissue-Specific Metabolic Profiling in Animal Models (e.g., brain, liver, kidney)

Metabolic processes vary significantly between different organs. DL-ORNITHINE:HCL (D7) allows for tissue-specific metabolic profiling by analyzing tissue samples from animal models after tracer administration. nih.gov

Liver: As the primary site of the urea cycle, the liver's role in ornithine metabolism is paramount. In vivo MFA studies in animal models can precisely determine hepatic fluxes related to ureagenesis, gluconeogenesis, and anaplerosis (the replenishment of TCA cycle intermediates). nih.gov Using D7-ornithine helps quantify the liver's capacity to handle nitrogen loads under various physiological and pathological states.

Brain: Ornithine metabolism in the brain is linked to the synthesis of polyamines, which are crucial for neurodevelopment and neural function, and glutamate, a major excitatory neurotransmitter. nih.gov Tracing D7-ornithine in brain tissue of animal models can elucidate how metabolic dysregulation of these pathways contributes to neurological conditions. nih.gov

Kidney: The kidney is a major site of arginine synthesis from citrulline, a process in which ornithine is indirectly involved. Isotope tracers can be used to study the inter-organ metabolism of amino acids between the liver and the kidney, which is vital for maintaining systemic arginine homeostasis.

Mechanistic Research in Animal Models of Metabolic Dysregulation

Animal models that replicate human metabolic diseases are essential for understanding disease mechanisms. DL-ORNITHINE:HCL (D7) is a key tool in these models to probe how specific genetic or induced defects alter metabolic pathways.

Urea Cycle Disorders (UCDs) are a group of genetic diseases caused by deficiencies in one of the enzymes of the urea cycle. nih.gov Animal models, particularly knockout mouse models, exist for most UCDs and closely mimic the human clinical and biochemical phenotypes. nih.gov

In a model for Ornithine Transcarbamylase (OTC) deficiency, for example, there is a block in the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. researchgate.net Administering DL-ORNITHINE:HCL (D7) to these animal models allows for direct observation of the metabolic bottleneck. Researchers would expect to see an accumulation of the D7-labeled ornithine within the mitochondria and a significant reduction in the appearance of the deuterium label in downstream products like citrulline and arginine. This provides a dynamic, functional assessment of the enzyme deficiency and can be used to evaluate the efficacy of therapeutic interventions aimed at restoring or bypassing the defective step. nih.gov

Table 2: Expected Metabolic Changes in an OTC-Deficient Mouse Model Using D7-Ornithine Tracer

Metabolite Expected Labeling Pattern (Relative to Control) Biochemical Rationale
Ornithine (D7) Significantly Increased Accumulation due to block at OTC enzyme step.
Citrulline Significantly Decreased Impaired synthesis from ornithine.
Arginine Significantly Decreased Reduced availability of precursor citrulline.

| Ammonia | Increased (Unlabeled) | Failure of the urea cycle to detoxify nitrogen. |

Exploration of DL-ORNITHINE:HCL (D7) in Neurodevelopmental and Neurodegenerative Animal Models

The link between ornithine metabolism and brain function suggests a role in neurodevelopmental and neurodegenerative disorders. nih.gov While direct studies using D7-ornithine in these specific models are emerging, the scientific rationale is strong.

Neurodevelopment: Polyamines, synthesized from ornithine, are essential for cell proliferation, differentiation, and synaptic maturation. Altered polyamine levels have been implicated in various neurological disorders. Using D7-ornithine in animal models of neurodevelopmental disorders could reveal dysregulated polyamine synthesis, providing a mechanistic link between metabolic dysfunction and abnormal brain development.

Neurodegeneration: Many neurodegenerative diseases, such as Huntington's disease, involve significant alterations in cellular bioenergetics. Ornithine can be converted to glutamate, which can then enter the TCA cycle. Therefore, DL-ORNITHINE:HCL (D7) could be used as a tracer to probe for defects in brain energy metabolism and neurotransmitter cycling in animal models of these conditions.

Theoretical Roles in Animal Physiology and Pathophysiology

The study of ornithine metabolism in animal models, facilitated by tracers like DL-ORNITHINE:HCL (D7), underpins our understanding of its diverse roles in health and disease.

Physiological Roles: Ornithine is fundamental to several core physiological processes. Its primary role is in the urea cycle, preventing toxic hyperammonemia. nih.gov Beyond this, it is a critical precursor for the synthesis of proline, which is vital for collagen and connective tissue integrity, and polyamines, which regulate cell growth and replication. nih.gov This makes ornithine metabolism essential for wound healing, growth, and tissue maintenance. researchgate.net

Pathophysiological Roles: Dysregulation of ornithine metabolism is implicated in a range of pathologies. Genetic defects in the urea cycle lead to severe hyperammonemia and neurological damage. nih.gov Conditions like hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome result from a defect in ornithine transport. nih.gov Furthermore, because polyamines are critical for cell proliferation, the pathway of ornithine conversion to polyamines is often upregulated in various cancers, making it a target for therapeutic investigation. nih.gov In cardiovascular disease models, dysregulated arginine-ornithine metabolism has been linked to myocardial dysfunction. mdpi.com

Contribution to Hepatic Ammonia Clearance and Neurological Function.

There are no available preclinical studies that have investigated the contribution of DL-ORNITHINE:HCL (D7) to hepatic ammonia clearance or its impact on neurological function. Research in this area has predominantly focused on the L-isomers of ornithine salts. These studies have established a role for L-ornithine in the urea cycle, a key pathway for ammonia detoxification in the liver. By providing a substrate for this cycle, compounds like LOLA can help reduce elevated ammonia levels, which is a critical factor in the pathogenesis of hepatic encephalopathy, a condition characterized by severe neurological impairment. However, the specific effects of the DL-racemic mixture and the deuterated form (D7) remain unknown.

Advanced Analytical Methodologies for Dl Ornithine:hcl D7 Quantification and Tracing

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of metabolites. When coupled with chromatographic separation techniques, it becomes a powerful platform for metabolomics. For the analysis of ornithine, MS-based methods are essential, with the deuterated D7 analogue playing a key role in ensuring accuracy and precision.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation of Ornithine and Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a primary measurement method for achieving the highest level of accuracy in quantitative analysis, directly traceable to the International System of Units (SI). nih.gov The technique involves adding a known amount of an isotopically labeled standard, such as DL-Ornithine:HCl (D7), to a sample containing the unlabeled analyte of interest (native ornithine).

The core principle of IDMS is that the isotopically labeled internal standard behaves nearly identically to its native counterpart during sample preparation, chromatography, and ionization. nist.gov After extraction and separation, the mass spectrometer measures the ratio of the ion signal from the native analyte to that of the labeled standard. Because the amount of the added standard is precisely known, the concentration of the native analyte in the original sample can be calculated with high accuracy, correcting for any sample loss during processing. nist.gov

DL-Ornithine:HCl (D7) is an ideal internal standard for this purpose. The seven deuterium (B1214612) atoms create a significant mass shift (7 Da) from native ornithine, ensuring that their respective mass spectral signals are clearly resolved and free from isotopic overlap. This clear mass separation is crucial for accurate ratio measurement. IDMS has been successfully applied to quantify a wide range of metabolites, including amino acids, in various biological matrices. nottingham.ac.uk The use of a stable isotope-labeled standard like DL-Ornithine:HCl (D7) is fundamental to this approach, providing robust and reliable absolute quantification of ornithine and its related metabolites.

Table 1: Key Features of Isotope Dilution Mass Spectrometry (IDMS)

FeatureDescriptionRelevance to DL-ORNITHINE:HCL (D7)
Principle Addition of a known amount of an isotopically labeled standard to a sample.DL-Ornithine:HCl (D7) serves as the isotopically labeled internal standard.
Measurement Mass spectrometric determination of the ratio of native analyte to labeled standard.The mass difference between native ornithine and the D7 variant allows for clear signal differentiation.
Advantage Corrects for sample loss during preparation and variations in instrument response.Ensures high accuracy and precision in ornithine quantification.
Outcome Provides absolute quantification of the analyte, traceable to SI units. nih.govEnables the determination of the exact concentration of ornithine in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, enabling the separation, identification, and quantification of a vast array of metabolites from complex biological samples. nih.govnih.gov For polar compounds like amino acids, which are not readily volatile, LC is the separation method of choice. researchgate.net

In LC-MS-based metabolomics, DL-Ornithine:HCl (D7) is typically used as an internal standard to ensure data quality. nih.gov The analysis begins with the separation of metabolites using techniques like hydrophilic interaction chromatography (HILIC), which is well-suited for retaining and separating polar compounds like ornithine. nih.gov Following separation, the compounds are ionized, commonly using electrospray ionization (ESI), and detected by a mass spectrometer. chromatographyonline.com

LC-MS methods, particularly when using tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity. chromatographyonline.com This allows for the reliable quantification of ornithine even at low concentrations in complex matrices such as plasma, urine, or tissue extracts. nih.govnih.gov The ability to simultaneously measure thousands of metabolites makes LC-MS a powerful tool for biomarker discovery and for understanding the metabolic perturbations associated with various diseases. nih.gov

Table 2: LC-MS Parameters for Ornithine Analysis

ParameterTypical MethodPurpose
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) nih.govSeparation of polar metabolites like ornithine from the sample matrix.
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govGeneration of gas-phase ions from the separated analytes for MS detection.
Detection Tandem Mass Spectrometry (MS/MS) nih.govchromatographyonline.comProvides high specificity and sensitivity for quantification and identification.
Internal Standard DL-Ornithine:HCl (D7)Used for accurate quantification by correcting for matrix effects and instrument variability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly reproducible technique for metabolic profiling, particularly for volatile or semi-volatile compounds. researchgate.net Since amino acids like ornithine are non-volatile, they require chemical derivatization prior to GC-MS analysis to increase their volatility and thermal stability. nih.govnih.gov

Common derivatization procedures involve a two-step process. For instance, an initial reaction with an acidic alcohol (e.g., 2 M HCl in methanol) converts carboxylic acid groups to their methyl esters. This is followed by a second reaction with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to derivatize the amino groups. nih.gov Another common approach is trimethylsilylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts active hydrogens on amino and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers and esters. oup.com

Once derivatized, the compounds can be separated with high resolution on a GC column and detected by the mass spectrometer. oup.com GC-MS provides detailed mass spectra that are highly reproducible, facilitating compound identification through comparison with spectral libraries. researchgate.nethmdb.ca The use of DL-Ornithine:HCl (D7) as an internal standard in GC-MS workflows allows for precise quantification by correcting for variations in derivatization efficiency and injection volume. nih.gov

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, dynamics, and metabolism without the need for chemical derivatization. Magnetic Resonance Spectroscopy (MRS), an in vivo application of NMR, allows for the non-invasive study of metabolism within living organisms.

Deuterium NMR and MRS for In Vivo Metabolic Tracing

Deuterium (²H) NMR and MRS have emerged as valuable tools for metabolic tracing. nih.gov The technique involves administering a substrate labeled with deuterium, such as DL-Ornithine:HCl (D7), and then using ²H MRS to observe its conversion into various downstream metabolites in real-time within living tissue. nih.govbiorxiv.org

A key advantage of using deuterium is its very low natural abundance (approximately 0.01%), which results in a minimal background signal. nih.gov This allows for the clear detection of the administered deuterated substrate and its metabolic products. nih.gov Although the ²H nucleus is less sensitive than the proton (¹H) nucleus, its short relaxation times permit rapid signal acquisition, which is beneficial for dynamic studies. biorxiv.org

By administering DL-Ornithine:HCl (D7), researchers can trace the flux through metabolic pathways involving ornithine, such as the urea (B33335) cycle. The appearance of the deuterium label in downstream metabolites like glutamate (B1630785) can be monitored non-invasively. ismrm.org This provides unique insights into the spatial and temporal dynamics of metabolism in both healthy and diseased states. nih.gov

Structural Elucidation and Conformational Analysis of Ornithine and Derivatives

NMR spectroscopy is the premier technique for determining the three-dimensional structure and conformation of molecules in solution. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

For ornithine and its derivatives, ¹H and ¹³C NMR spectra are used to assign the chemical shifts of all proton and carbon atoms, providing a fingerprint of the molecule. nih.gov More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the covalent bonding framework and piece together the complete molecular structure. researchgate.net

Furthermore, NMR can be used to study the conformation of ornithine derivatives by analyzing coupling constants and through-space interactions detected in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. This information is critical for understanding how these molecules interact with biological targets, such as enzymes. nih.gov For instance, NMR has been used to confirm the structure of lyso-ornithine lipids, where the ornithine moiety cyclizes to form a lactam. researchgate.net

Chromatographic and Electrophoretic Separation Approaches

The accurate quantification and tracing of DL-ORNITHINE:HCL (D7) and its unlabeled counterpart rely on robust analytical separation techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful methodologies that offer distinct advantages for the separation of ornithine and related metabolites from complex biological matrices.

Optimization of High-Performance Liquid Chromatography (HPLC) for Ornithine and Related Metabolites.

The analysis of ornithine and its metabolites by HPLC presents a challenge due to their highly polar and ionic nature, which often leads to poor retention on traditional reversed-phase columns. helixchrom.com To overcome this, various HPLC methods have been developed and optimized.

A common strategy involves the use of Hydrophilic Interaction Liquid Chromatography (HILIC) , which is well-suited for the retention of polar compounds. HILIC methods typically use a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.

Another effective approach is mixed-mode chromatography , which combines reversed-phase and ion-exchange functionalities on a single stationary phase. This allows for the simultaneous separation of compounds with a wide range of polarities and charges. For instance, a HILIC mixed-mode approach has been successfully used to analyze key metabolites in the Arginine-Polyamine metabolic pathway, including ornithine, arginine, citrulline, and polyamines. helixchrom.com This method utilizes low concentrations of ammonium (B1175870) formate (B1220265) and formic acid to achieve good peak shape and separation. helixchrom.com

The choice of column and mobile phase is critical for optimal separation. Several column types have been demonstrated to be effective for ornithine analysis:

Amino-bonded silica (B1680970) columns , such as the Waters Spherisorb NH2, have been used with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. researchgate.net

C18 columns , like the Agilent Eclipse XDB-C18, are also employed, often with gradient elution using a mobile phase of aqueous orthophosphoric acid and acetonitrile. researchgate.netimpactfactor.org

Specialized reversed-phase columns with low silanol (B1196071) activity , such as the Newcrom R1, can analyze ornithine derivatives with a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Detection is typically achieved using UV detectors at wavelengths around 210-225 nm, or more specific and sensitive detection can be obtained by coupling the HPLC system to a mass spectrometer (LC-MS). helixchrom.comresearchgate.netresearchgate.net

Table 1: Examples of Optimized HPLC Conditions for Ornithine Analysis

Parameter Method 1 Method 2 Method 3
Column Waters Spherisorb NH2 (250 mm × 4.6 mm, 5 µm) researchgate.net Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm) researchgate.netimpactfactor.org Amaze MH (3x100 mm, 3 um, 100 A) helixchrom.com

| Mobile Phase | Acetonitrile:0.05 mol/L KH2PO4 (60:40) researchgate.net | A: 0.1% Orthophosphoric acid in water B: Acetonitrile (Gradient) researchgate.netimpactfactor.org | ACN/water/ammonium formate/formic acid helixchrom.com | | Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.netimpactfactor.org | 0.6 ml/min helixchrom.com | | Detection | UV at 210 nm researchgate.net | PDA at 225 nm researchgate.netimpactfactor.org | Mass Spectrometry (MS) helixchrom.com | | Separation Mode | Normal Phase/HILIC | Reversed-Phase | HILIC, Cation-Exchange helixchrom.com |

Capillary Electrophoresis and Other Electrophoretic Techniques.

Capillary Electrophoresis (CE) has emerged as a highly efficient and versatile technique for the analysis of amino acids, including ornithine. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. creative-proteomics.com

Several CE-based methods have been developed for ornithine quantification. A rapid CE method for the determination of L-ornithine and L-aspartic acid in human plasma has been reported, utilizing an uncoated silica capillary with a buffer solution of sodium tetraborate (B1243019) and sodium hydroxide (B78521) at a pH of 10.0. researchgate.netnih.gov Detection was performed using a UV detector at 200 nm, with a total analysis time of 8 minutes. researchgate.net

To enhance sensitivity and selectivity, various detection methods can be coupled with CE:

CE with Ultraviolet Detection (CE-UV): This is a common and straightforward detection method. creative-proteomics.com However, since many amino acids have weak native UV absorbance, derivatization is often employed to improve sensitivity. creative-proteomics.com

CE with Laser-Induced Fluorescence (LIF) Detection: LIF detection offers significantly higher sensitivity. A CE-LIF method has been optimized for the analysis of several amino acids in human plasma, including L-ornithine. nih.gov This method uses 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorescent labeling agent. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): The coupling of CE with MS provides high sensitivity and specificity, allowing for accurate identification and quantification of analytes. creative-proteomics.com

In-capillary derivatization techniques have also been developed to streamline the analytical process. A method for the determination of amino acid enantiomers, including ornithine, utilizes in-capillary derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. nih.govresearchgate.net

Table 2: Capillary Electrophoresis Methods for Ornithine Analysis

Method Capillary Type Buffer System Derivatization Detection Application
CE-UV researchgate.netnih.gov Uncoated silica 10 mM Sodium tetraborate, 1 M Sodium hydroxide (pH 10.0) None UV (200 nm) L-ornithine in human plasma
CE-LIF nih.gov Fused silica 175 mM Borate buffer (pH 10.25) with 12.5 mM β-cyclodextrin NBD-F (pre-capillary) LIF Amino acids in human plasma
In-capillary Derivatization CE nih.govresearchgate.net Fused silica Not specified 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate Not specified Chiral amino acids in dietary supplements and wines

Integration with Multi-Omics Platforms

DL-ORNITHINE:HCL (D7) serves as a valuable tool in multi-omics studies, particularly in metabolomics and proteomics, by facilitating accurate quantification and providing insights into metabolic pathways.

Comprehensive Metabolomic Profiling Using DL-ORNITHINE:HCL (D7) as an Internal Standard.

In mass spectrometry-based metabolomics, stable isotope-labeled compounds are widely used as internal standards to correct for variations in sample preparation and analysis, such as matrix effects and instrument drift. thermofisher.comnih.gov DL-ORNITHINE:HCL (D7), being a deuterated form of ornithine, is an ideal internal standard for the quantification of endogenous ornithine.

The use of stable isotope-labeled internal standards like DL-ORNITHINE:HCL (D7) offers several advantages: thermofisher.comnih.govnih.gov

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects, allowing for accurate correction. thermofisher.com

Improved Precision and Accuracy: By normalizing the signal of the endogenous analyte to that of the co-eluting labeled internal standard, variability introduced during sample handling and analysis can be minimized, leading to more precise and accurate measurements. nih.gov

Absolute Quantification: The use of a known concentration of the labeled internal standard enables the absolute quantification of the corresponding endogenous metabolite. nih.govnih.gov

DL-ORNITHINE:HCL (D7) can be added to biological samples at the beginning of the sample preparation workflow. During LC-MS or GC-MS analysis, the mass spectrometer can distinguish between the deuterated standard and the natural, unlabeled ornithine based on their mass-to-charge ratio difference. The ratio of the peak areas of the analyte and the internal standard is then used for quantification. nih.gov

While deuterium labeling is common, it's important to consider potential drawbacks such as the possibility of deuterium loss in solution or under mass spectrometry conditions, and potential changes in HPLC retention time relative to the unlabeled compound. hilarispublisher.com Careful selection of the labeling position can minimize these effects. hilarispublisher.com

Proteomic Analyses of Enzymes Associated with Ornithine Metabolism.

Proteomic studies, which involve the large-scale analysis of proteins, are crucial for understanding the enzymatic machinery of metabolic pathways. In the context of ornithine metabolism, proteomics can be used to identify and quantify the expression levels of key enzymes.

Two central enzymes in ornithine metabolism are:

Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of ornithine to putrescine, which is the first and rate-limiting step in the biosynthesis of polyamines. nih.govfrontiersin.orgwikipedia.org Polyamines are essential for cell growth and proliferation, and ODC is often upregulated in cancer. nih.govwikipedia.org

Ornithine Aminotransferase (OAT): This mitochondrial enzyme is involved in the conversion of ornithine to glutamate and proline. frontiersin.orgnih.gov

Proteomic analyses, often employing mass spectrometry, can be used to investigate the expression of these and other related enzymes in various biological contexts. For example, a multi-omics approach combining metabolomics and transcriptomics has been used to identify alterations in polyamine metabolism in cancer cells, highlighting the upregulation of ODC. nih.gov Such studies provide a comprehensive view of how changes in enzyme expression are linked to metabolic reprogramming.

Furthermore, proteomic techniques can be used to study the interactions of these enzymes. For instance, the degradation of ODC is regulated by another protein called antizyme 1 (AZ1), which targets ODC for proteasomal degradation in a ubiquitin-independent manner. nih.gov Proteomic methods can be employed to study the components of this regulatory complex.

Table 3: Key Enzymes in Ornithine Metabolism Studied by Proteomics

Enzyme Gene Name (Human) Function Associated Pathway(s) Relevance in Proteomic Studies
Ornithine Decarboxylase (ODC) ODC1 wikipedia.org Catalyzes the decarboxylation of ornithine to putrescine. nih.govfrontiersin.orgwikipedia.org Polyamine biosynthesis Upregulated in various cancers; target for drug development. nih.govwikipedia.org
Ornithine Aminotransferase (OAT) OAT uniprot.org Catalyzes the transamination of L-ornithine and α-ketoglutarate. frontiersin.org Arginine and proline metabolism Deficiency leads to gyrate atrophy of the choroid and retina. frontiersin.orguniprot.org

Structural Biology and Biophysical Characterization of Dl Ornithine:hcl D7

Utilization as an Additive in Protein Crystallization Screens

The process of protein crystallization is fundamental to determining the three-dimensional structure of proteins via X-ray crystallography. Achieving well-ordered crystals is often a bottleneck, influenced by numerous factors including pH, temperature, and the chemical composition of the crystallization solution. wikipedia.org Additives are small molecules introduced into the crystallization drop to favorably alter the solution's properties, often enhancing protein solubility, stability, or promoting the formation of crystal lattice contacts. nih.gov

While DL-ORNITHINE:HCL (D7) is not a standard component of widely-used commercial crystallization screens, amino acids and their derivatives are known to be effective additives. iucr.org Research on equine hemoglobin and bovine pancreatic ribonuclease A demonstrated that the addition of amino acids like lysine (B10760008) expanded the range of precipitant concentrations under which crystals would form, suggesting these additives can promote crystallization. iucr.org The charged nature of ornithine, with its two amino groups and one carboxyl group, allows it to potentially stabilize protein surface charges or act as a bridging molecule between protein units in the crystal lattice.

The deuteration of ornithine to create DL-ORNITHINE:HCL (D7) is particularly relevant for structural studies involving neutron diffraction, a technique that is highly sensitive to the location of hydrogen and deuterium (B1214612) atoms. Using a deuterated additive can help in elucidating the positions of solvent molecules and hydrogen-bonding networks within the crystal structure.

Table 1: Crystallographic Data for L-Ornithine Hydrochloride This table summarizes the determined crystal structure parameters for the non-deuterated L-isomer of ornithine hydrochloride, providing a basis for understanding how the molecule packs in a solid state.

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.005 Å, b = 7.992 Å, c = 5.000 Å
Angle (β) 96.98°
Molecules per Unit Cell (Z) 2

Investigations of DL-ORNITHINE:HCL (D7) Interactions with Biological Macromolecules

While studies specifically detailing the interactions of the deuterated DL-ORNITHINE:HCL (D7) are specialized, extensive research on the non-deuterated L-ornithine provides a strong foundation for understanding its binding behavior with macromolecules. Such isotopically labeled amino acids are crucial tools in Nuclear Magnetic Resonance (NMR) spectroscopy to probe protein structure, dynamics, and ligand binding.

A notable investigation focused on the interaction between L-ornithine and Bovine Serum Albumin (BSA), a major transport protein in the blood. researchgate.netnih.gov Using multiple spectroscopic techniques, researchers determined that L-ornithine binds to BSA and quenches its intrinsic fluorescence through a static mechanism, which indicates the formation of a stable ground-state complex. researchgate.netnih.gov This interaction was found to induce conformational changes in the protein, specifically a reduction in its α-helical content. researchgate.net Molecular docking simulations further pinpointed the binding site of L-ornithine to a region within subdomain II of the BSA molecule. researchgate.netnih.gov

Table 2: Summary of L-Ornithine Interaction with Bovine Serum Albumin (BSA) This interactive table details the findings from spectroscopic and computational analysis of the L-ornithine-BSA complex.

ParameterFindingMethod
Binding Mechanism Formation of a stable ground-state complex. researchgate.netFluorescence Spectroscopy
Quenching Type Static quenching. nih.govFluorescence Spectroscopy
Binding Location Subdomain II of BSA. researchgate.netMolecular Docking
Effect on Protein Structure Reduction in α-helix content. researchgate.netCircular Dichroism (CD) & FTIR Spectroscopy

Further detailed insights into ornithine's interactions come from the high-resolution crystal structure of the enzyme ornithine cyclodeaminase in complex with its substrate, L-ornithine. nih.govacs.org This structure revealed the precise molecular contacts that define the enzyme's specificity. The carboxyl group of ornithine was found to form key interactions with the side chains of three specific amino acid residues within the active site: Arginine 45 (Arg45), Lysine 69 (Lys69), and Arginine 112 (Arg112). nih.govacs.org Additionally, the leaving ammonia (B1221849) group was observed to be in hydrogen-bonding distance to the side chain of Aspartate 228 (Asp228). nih.gov

Table 3: Key Molecular Interactions in the Ornithine Cyclodeaminase Active Site This table outlines the specific amino acid residues of ornithine cyclodeaminase that interact directly with the L-ornithine substrate, as determined by X-ray crystallography. nih.govacs.org

Interacting Part of L-OrnithineInteracting Enzyme Residue
Carboxyl GroupArginine 45 (Arg45)
Carboxyl GroupLysine 69 (Lys69)
Carboxyl GroupArginine 112 (Arg112)
δ-Amino Group (leaving ammonia)Aspartate 228 (Asp228)

These studies exemplify the specific and crucial roles that ornithine can play when binding to proteins, from transport molecules like albumin to enzymes like ornithine cyclodeaminase. The use of DL-ORNITHINE:HCL (D7) in biophysical studies, particularly NMR, would allow for a more detailed characterization of the dynamics and structural details of these interactions.

Theoretical Frameworks and Computational Modeling in Dl Ornithine:hcl D7 Research

Metabolic Network Reconstruction and Flux Balance Analysis.

Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a comprehensive model. wikipedia.org These reconstructions provide a structured platform to understand the systems biology of metabolic pathways. wikipedia.org For DL-ORNITHINE:HCL (D7), a metabolic network reconstruction would map the potential pathways for both D- and L-ornithine. L-ornithine is a key intermediate in the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849). wikipedia.org The reconstruction would detail the enzymes involved in the urea cycle, such as ornithine transcarbamylase, and their connections to other metabolic pathways like the citric acid cycle. The metabolism of D-ornithine is less central than that of its L-enantiomer but is known to be part of the D-arginine and D-ornithine metabolism pathways. hmdb.ca D-amino acid oxidase is a key enzyme in the catabolism of D-amino acids, including D-ornithine. hmdb.ca A comprehensive metabolic network would therefore include pathways for both enantiomers, highlighting their distinct metabolic fates.

Interactive Data Table: Key Enzymes in Ornithine Metabolism

EnzymeSubstrate(s)Product(s)Metabolic Pathway
Ornithine TranscarbamylaseL-Ornithine, Carbamoyl (B1232498) Phosphate (B84403)L-Citrulline, PhosphateUrea Cycle
Ornithine DecarboxylaseL-OrnithinePutrescine, CO2Polyamine Biosynthesis
D-Amino Acid OxidaseD-Ornithine, O2, H2O5-amino-2-oxopentanoic acid, NH3, H2O2D-Amino Acid Catabolism
ArginaseL-ArginineL-Ornithine, UreaUrea Cycle

Computational Enzyme Kinetics and Molecular Dynamics Simulations.

Computational enzyme kinetics aims to simulate and understand the rates of enzyme-catalyzed reactions. For DL-ORNITHINE:HCL (D7), a key area of investigation is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium (B1214612) (as in D7-ornithine) can alter the rate of a chemical reaction if the bond to that hydrogen is broken or altered in the rate-determining step. Computational methods can be used to predict the magnitude of the KIE for enzymes that metabolize ornithine, such as ornithine decarboxylase and ornithine transcarbamylase. researchgate.netnih.govnih.gov These predictions can then be compared with experimental data to validate mechanistic hypotheses. For example, a significant KIE would suggest that a C-H bond cleavage is part of the rate-limiting step of the enzymatic reaction.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. nih.govnih.govmdpi.comrsc.org In the context of DL-ORNITHINE:HCL (D7), MD simulations can be used to model the binding of both D- and L-ornithine to their respective enzymes. nih.govnih.gov These simulations can reveal the specific interactions between the substrate and the active site residues of the enzyme, providing insights into the basis of substrate specificity and catalysis. For instance, MD simulations of ornithine transcarbamylase can elucidate how the binding of L-ornithine induces conformational changes in the enzyme that are necessary for catalysis. wikipedia.org Similarly, simulations of D-amino acid oxidase with D-ornithine can help in understanding the molecular basis for its substrate specificity. rsc.orgnih.gov

Interactive Data Table: Kinetic Parameters of Ornithine Metabolizing Enzymes

EnzymeOrganismSubstrateK_m (mM)V_max (µmol/mg/min)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Ornithine DecarboxylaseAspergillus terreusL-Ornithine0.94.84.44.89 x 10³
Ornithine DecarboxylaseHumanL-Ornithine0.04 - 0.1N/A~3.753.75 - 9.38 x 10⁴
Ornithine TranscarbamylaseHumanL-Ornithine~0.7N/AN/AN/A

Note: Kinetic parameters can vary depending on the experimental conditions.

In Silico Approaches for Predicting Biological Roles and Interactions.

In silico approaches are increasingly used to predict the potential biological roles and interactions of small molecules. mdpi.commdpi.com For DL-ORNITHINE:HCL (D7), these methods can be employed to predict its interactions with a wide range of proteins, not just the enzymes involved in its primary metabolism. Techniques such as molecular docking can be used to screen large libraries of proteins to identify potential binding partners for both D- and L-ornithine. researchgate.net This can help in generating hypotheses about novel biological functions or off-target effects.

Genome neighborhood networks and sequence similarity networks can be used to predict enzymatic activities and metabolic pathways associated with ornithine metabolism. elifesciences.org By analyzing the genomic context of genes encoding for ornithine-metabolizing enzymes, it is possible to infer the functions of neighboring genes and reconstruct entire metabolic pathways. researchgate.netnih.gov This approach can help in identifying novel enzymes that may act on D- or L-ornithine, or in understanding the regulation of ornithine metabolism.

Furthermore, computational models can be used to predict how alterations in ornithine metabolism might impact cellular physiology. For example, models could be developed to predict how the inhibition of ornithine decarboxylase, a target in some diseases, would affect polyamine biosynthesis and cell growth. frontiersin.org These predictive models can guide experimental studies and aid in the development of new therapeutic strategies. The biological roles of D-ornithine are less well understood, and in silico methods can be particularly valuable in predicting its potential interactions and functions, which may differ significantly from those of L-ornithine. mdpi.com

Future Directions and Emerging Research Frontiers for Dl Ornithine:hcl D7

Development of Advanced Isotopic Tracing Strategies for Complex Systems

The utility of stable isotope tracers like DL-ORNITHINE:HCL (D7) is set to be amplified by the development of more sophisticated tracing strategies. Future research will move beyond steady-state measurements to embrace dynamic metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a network. creative-proteomics.comox.ac.ukimmune-system-research.com By introducing DL-ORNITHINE:HCL (D7), researchers can track the dynamic movement of the D7 label through interconnected pathways, such as the urea (B33335) cycle and polyamine biosynthesis.

Advanced computational approaches are essential for interpreting the complex data generated from these experiments. nih.gov Isotope-assisted metabolic flux analysis (iMFA) integrates isotopic labeling data with metabolic network models to generate quantitative flux maps. nih.gov The future will see the development of multi-isotope tracing strategies, potentially combining DL-ORNITHINE:HCL (D7) with other labeled compounds (e.g., ¹³C-glucose or ¹⁵N-glutamine) to simultaneously probe different aspects of cellular metabolism. nih.gov This will provide a more holistic view of how ornithine metabolism integrates with central carbon and nitrogen pathways in both health and disease. nih.govnih.gov Furthermore, applying these techniques to in vivo studies in whole organisms will allow for a dynamic understanding of metabolic processes within the context of systemic signaling and the tissue microenvironment. nih.govmdpi.comnih.gov

Tracing StrategyDescriptionFuture Application with DL-ORNITHINE:HCL (D7)
Dynamic Metabolic Flux Analysis (MFA) Quantifies the rates (fluxes) of reactions in a metabolic network.Measuring the real-time flux of ornithine through the urea cycle and into polyamine and proline synthesis pathways under various physiological and pathological conditions.
Isotope-Assisted MFA (iMFA) Integrates isotope labeling data with computational models to generate detailed flux maps.Creating high-resolution maps of ornithine metabolism in specific cell types or tissues to identify regulatory nodes and potential therapeutic targets.
Multi-Isotope Tracing Uses multiple, distinctly labeled substrates (e.g., D7-ornithine, ¹³C-glucose, ¹⁵N-glutamine) simultaneously.Unraveling the complex interplay between amino acid, glucose, and nitrogen metabolism and how ornithine pathways are fueled by different nutrient sources.
In Vivo Tracing Administering labeled compounds to living organisms to study systemic metabolism.Tracking the fate of ornithine across different organs to understand inter-organ metabolic crosstalk and its role in systemic diseases. mdpi.comnih.gov

Discovery of Novel Biological Roles and Uncharacterized Metabolic Pathways

While ornithine is well-known for its central role in the urea cycle and as a precursor for polyamines, proline, and citrulline, its full spectrum of biological functions is likely not completely understood. frontiersin.org The use of DL-ORNITHINE:HCL (D7) in untargeted metabolomics studies can help identify novel metabolites derived from ornithine, potentially revealing previously uncharacterized metabolic pathways. nih.gov

An emerging area of interest is the multifaceted role of polyamines (putrescine, spermidine (B129725), and spermine), which are synthesized from ornithine. researchgate.netphysiology.org These molecules are crucial for a wide range of cellular processes, including cell proliferation, autophagy, redox homeostasis, and the regulation of ion channels. researchgate.netphysiology.orgmdpi.com Future research using DL-ORNITHINE:HCL (D7) will aim to precisely trace the flux of ornithine into these polyamines under different conditions, such as aging and cancer, where polyamine metabolism is often dysregulated. researchgate.netphysiology.org This could uncover new regulatory mechanisms and therapeutic targets. Furthermore, the enzyme ornithine aminotransferase (OAT) stands at a crossroads of metabolism, converting ornithine to glutamate (B1630785) and vice-versa, and its full range of functions in different tissues and disease states remains an active area of investigation. mdpi.com

Refinement of Analytical Technologies for Enhanced Sensitivity and Specificity

The ability to detect and quantify DL-ORNITHINE:HCL (D7) and its downstream metabolites is fundamentally dependent on the capabilities of analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ox.ac.uknih.gov The future in this domain lies in continued technological refinement to achieve greater sensitivity, specificity, and throughput.

Future Trends in Analytical Technologies:

Mass Spectrometry (MS): Advances in high-resolution mass spectrometry, such as Orbitrap and time-of-flight (TOF) analyzers, will enable more precise differentiation between metabolites with very similar masses. omicstutorials.com The coupling of MS with advanced separation techniques like ion mobility spectrometry (IMS-MS) offers an additional dimension of separation, enhancing both resolution and sensitivity for complex biological samples. omicstutorials.comtechnologynetworks.com These improvements will be critical for detecting low-abundance metabolites derived from the D7 tracer. omicstutorials.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Despite its lower sensitivity compared to MS, NMR offers excellent reproducibility and is highly quantitative without requiring isotopic standards for quantification. nih.govnih.gov Emerging NMR techniques, such as hyperpolarization, can dramatically increase signal intensity, while automated data processing pipelines are making NMR-based metabolomics more efficient and accessible. nih.govacs.org The non-destructive nature of NMR also allows for the analysis of intact tissues, providing metabolic data while preserving the sample for other analyses. nih.govnih.gov

These technological advancements will allow researchers to generate more comprehensive datasets from smaller sample sizes, facilitating detailed investigations into the subtle metabolic perturbations traced by DL-ORNITHINE:HCL (D7).

Exploration of DL-ORNITHINE:HCL (D7) in Microbiome-Host Metabolic Crosstalk

The gut microbiota is now recognized as a critical modulator of host metabolism, including the metabolism of amino acids. unm.eduspringermedizin.de Emerging research indicates a significant interplay between microbial and host ornithine pathways. For instance, certain gut bacteria, like Lactobacillus, can produce L-Ornithine, which in turn influences host mucosal immunity. nih.gov This highlights a direct crosstalk where microbial metabolism impacts host physiology via ornithine.

Research QuestionApproach using DL-ORNITHINE:HCL (D7)Potential Significance
What is the fate of dietary ornithine in the gut?Oral administration of the D7 tracer and subsequent analysis of its presence in microbial biomass, fecal metabolites, and host tissues/biofluids.Understanding how gut microbes compete for or transform dietary amino acids, impacting nutrient availability for the host. digitellinc.com
Do gut microbes synthesize ornithine for the host?Tracing the incorporation of the D7 label from ornithine into microbial-specific metabolites and subsequently into host proteins or other pathways.Quantifying the contribution of the microbiome to the host's amino acid budget, particularly in states of protein limitation. unm.edu
How does ornithine metabolism differ in healthy vs. dysbiotic gut environments?Comparing the metabolic profile of the D7 tracer in conventional vs. antibiotic-treated or germ-free animal models.Identifying specific microbial pathways of ornithine metabolism that are associated with gut health or disease. nih.gov

Systems Biology Approaches to Comprehensive Ornithine Metabolic Regulation

To fully comprehend the role of ornithine in a biological system, it is necessary to move beyond the study of individual pathways and adopt a systems-level perspective. frontiersin.org Systems biology integrates experimental data from "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to understand the behavior of complex biological networks. kaist.ac.krnih.gov

DL-ORNITHINE:HCL (D7) will be a crucial tool in this endeavor, providing the dynamic metabolic data needed to build and validate predictive computational models of ornithine regulation. researchgate.netsemanticscholar.org Future research will focus on constructing genome-scale metabolic models that explicitly include ornithine-dependent pathways. By feeding these models with flux data obtained from DL-ORNITHINE:HCL (D7) tracing experiments, scientists can simulate how the network responds to genetic or environmental perturbations. kaist.ac.kr This "systems metabolic engineering" approach can help identify key enzymes or transporters that control metabolic flux, suggesting novel targets for biotechnological applications, such as improving amino acid production in microorganisms, or for therapeutic intervention in human diseases characterized by aberrant ornithine metabolism. kaist.ac.krnih.govresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.